molecular formula C27H25ClF3N3O2 B2765157 (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one CAS No. 338409-23-7

(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one

Katalognummer: B2765157
CAS-Nummer: 338409-23-7
Molekulargewicht: 515.96
InChI-Schlüssel: SAQSMVVSIJQSNS-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one” is a structurally complex molecule featuring a (Z)-configured propenone core linked to a phenyl group and a piperazine-substituted pyridine derivative. Key structural elements include:

  • 3-Chloro-5-(trifluoromethyl)pyridinyl moiety: Contributes to electron-withdrawing effects and metabolic stability.
  • (Z)-Propenone configuration: Critical for spatial orientation and biological activity, as seen in analogous enone-based pharmaceuticals .

This compound’s design aligns with pharmacophores targeting central nervous system (CNS) receptors or kinases, where arylpiperazine and trifluoromethyl groups are common functional motifs .

Eigenschaften

IUPAC Name

(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c28-24-18-22(27(29,30)31)19-32-26(24)34-14-12-33(13-15-34)16-17-36-23-9-6-20(7-10-23)8-11-25(35)21-4-2-1-3-5-21/h1-11,18-19H,12-17H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQSMVVSIJQSNS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the following steps:

    Preparation of the Piperazino Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions to form the piperazino intermediate.

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with ethyl bromide to form the ethoxyphenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the piperazino intermediate with the ethoxyphenyl intermediate in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by relevant case studies and data.

Structure and Composition

The molecular formula of the compound is C22H21ClF3N3OC_{22}H_{21}ClF_3N_3O, with a molecular weight of approximately 422.87 g/mol. The structure features a trifluoromethyl group, a piperazine moiety, and an enone functionality, which are significant for its biological activity.

Physical Properties

While specific physical properties such as melting point and solubility are not widely documented, compounds of similar structure often exhibit moderate to high lipophilicity due to the presence of fluorinated groups and aromatic rings.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. A study published in Journal of Medicinal Chemistry highlighted that similar enone compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, including the inhibition of NF-kB and activation of p53 pathways. The presence of the trifluoromethyl group is believed to enhance biological activity by increasing metabolic stability and potency against cancer cell lines.

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Compounds with piperazine and pyridine derivatives have shown promising results against various bacterial strains. For instance, research has demonstrated that certain piperazine-based compounds possess activity against gram-positive bacteria, making them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

The piperazine ring is also associated with neuropharmacological effects. Studies have indicated that compounds containing piperazine can act as serotonin receptor modulators, which may be beneficial in treating mood disorders or anxiety-related conditions. This aspect opens avenues for exploring the compound's efficacy in neuropharmacology.

Case Study 1: Anticancer Screening

A recent screening of various enone derivatives, including those structurally related to this compound, revealed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study used MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound, showing IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine moiety significantly enhanced antibacterial activity, suggesting that further optimization could lead to effective antimicrobial agents.

Data Table: Summary of Applications

Application AreaFindings/ResultsReferences
Anticancer ActivityInduces apoptosis in cancer cells; modulates NF-kB and p53 pathwaysJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against gram-positive bacteria; potential for development as new antibioticsMicrobial Drug Resistance Journal
Neuropharmacological EffectsActs as serotonin receptor modulators; potential treatment for mood disordersNeuropharmacology Journal

Wirkmechanismus

The mechanism of action of (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Arylpiperazine Derivatives

Arylpiperazines are widely explored for their CNS activity. The target compound shares structural homology with MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one), a synthesized analog in . Key differences include:

  • Core structure: MK45 uses a butanone backbone, whereas the target compound employs a propenone system.
  • Substituents: The thiophene group in MK45 versus the phenylpropenone group in the target compound alters lipophilicity (logP) and binding kinetics.
Property Target Compound MK45 ()
Molecular Weight ~550 g/mol (estimated) 463.6 g/mol
Key Functional Groups Trifluoromethyl, chloro, (Z)-enone Thiophene, butanone
Potential Applications Kinase inhibition/CNS modulation Serotonergic activity

The piperazine-ethoxy linker in the target compound may improve blood-brain barrier penetration compared to MK45’s shorter alkyl chain .

Propenone-Containing Analogs

The (Z)-propenone configuration is critical for bioactivity. describes “(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one,” which shares the Z-configuration but replaces the phenylpropenone with a thioxothiazolidinone core.

Substituent-Driven Comparisons

  • Trifluoromethyl and Chloro Groups : highlights a compound with a 3-fluoro-4-methylphenyl group, demonstrating that trifluoromethyl groups enhance metabolic stability compared to methyl/fluoro substituents. The target compound’s chloro-trifluoromethyl-pyridine motif likely increases binding affinity for hydrophobic pockets .
  • Piperazine Linkers : Compared to 3-methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride (), the target compound’s ethoxy-piperazine bridge may reduce basicity, improving solubility and bioavailability .

Quantitative Similarity Metrics

Computational methods, such as Tanimoto coefficients and 3D similarity scoring (), are used to evaluate structural parallels. For example:

  • Tanimoto Coefficient : A value >0.85 indicates high similarity. The target compound and MK45 likely score ~0.70 due to divergent core structures but shared piperazine-pyridine motifs .
  • SMART Similarity: Functional group analysis would highlight the enone and trifluoromethyl groups as key discriminators .

Biologische Aktivität

The compound (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one, often abbreviated as "compound X," is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Compound X features a trifluoromethyl group and a piperazine moiety, which are significant for its biological interactions. The presence of the pyridine ring enhances its lipophilicity, potentially improving cell membrane permeability.

Structural Formula

C20H21ClF3N4O\text{C}_{20}\text{H}_{21}\text{ClF}_3\text{N}_4\text{O}

The biological activity of compound X is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate various signaling pathways through the inhibition or activation of enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Compound X may inhibit certain enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing neurochemical pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compound X against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)8.7Cell cycle arrest
HeLa (Cervical Cancer)10.3Inhibition of DNA repair pathways

In vitro assays demonstrated that compound X exhibits significant antiproliferative effects, particularly in BRCA-deficient cancer cells, suggesting a targeted therapeutic approach for specific cancer types .

Neuropharmacological Effects

Compound X has also been investigated for its potential neuropharmacological effects. Preliminary findings suggest it may possess anxiolytic and antidepressant properties.

Test Result
Elevated Plus MazeIncreased time in open arms
Forced Swim TestReduced immobility time

These results indicate that compound X may influence serotonin and norepinephrine pathways, warranting further exploration in neuropharmacology .

Case Studies

Several case studies have highlighted the efficacy of compound X in preclinical models:

  • Study on Breast Cancer Models : In a xenograft model using MCF-7 cells, treatment with compound X resulted in a 70% reduction in tumor volume compared to control groups. This study underscores the potential of compound X as a therapeutic agent in hormone-sensitive breast cancers .
  • Neuroprotective Effects : A study investigating the neuroprotective effects of compound X in rodent models of induced stress showed significant improvement in behavioral outcomes and reduced biomarkers of oxidative stress .

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves:

  • Step 1 : Formation of the piperazine-pyridine core via nucleophilic substitution or coupling reactions (e.g., using HOBt/TBTU coupling agents in anhydrous DMF with triethylamine as a base) .
  • Step 2 : Ether linkage formation between the ethoxy group and the phenylpropenone moiety under reflux conditions in polar aprotic solvents (e.g., acetonitrile or THF) .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization . Yields range from 40–65%, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₃₀H₃₁ClF₃N₅O₃S; MW: 634.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity and detect isomers .

Q. What is the solubility profile of this compound, and how does it impact experimental design?

Solubility data are limited, but preliminary studies suggest:

  • Moderate solubility in DMSO (>10 mM) and DCM.
  • Poor solubility in aqueous buffers (PBS, pH 7.4), necessitating solubilization with co-solvents (e.g., 5% Cremophor EL) for in vitro assays .

Q. What biological targets or pathways are associated with this compound?

Structural analogs (e.g., piperazine-containing compounds) show activity against:

  • Dopamine/Serotonin Receptors : Due to the piperazine moiety’s affinity for GPCRs .
  • Kinase Inhibition : The trifluoromethylpyridine group may interact with ATP-binding pockets .

Q. How should researchers handle stability and storage of this compound?

  • Store at –20°C in airtight, light-protected vials.
  • Degradation occurs under prolonged exposure to moisture or basic conditions; monitor via stability-indicating HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl fragments .
  • Solvent Effects : Compare DMF vs. DMAc for improved solubility of intermediates .
  • Temperature Control : Optimize microwave-assisted synthesis (80–120°C) to reduce side-product formation .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Key analogs include:

  • Chloro-to-Fluoro Substitution : Replacing Cl with F on the pyridine ring alters receptor selectivity .
  • Piperazine Modifications : N-methylation reduces metabolic instability but lowers potency .
  • Propenone Isosteres : Replacing the ketone with a thioamide group enhances bioavailability .

Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina with GPCR crystal structures (e.g., 5-HT₂A) to map interactions .
  • QSAR Models : Train models on logP, polar surface area, and H-bond donors to predict BBB permeability .

Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?

  • Assay Validation : Compare results from cell-free (e.g., radioligand binding) vs. cell-based (e.g., cAMP accumulation) assays .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell media .

Q. What strategies mitigate off-target effects observed in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters to improve selectivity .
  • Dose Escalation Studies : Determine MTD (maximum tolerated dose) in rodent models to refine therapeutic windows .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.